Benzoic acid, 2-butoxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride

Local anesthetic potency Surface anesthesia Ophthalmology

Benzoic acid, 2-butoxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride (CAS 22684-77-1), commonly designated as oxybuprocaine hydrochloride or benoxinate hydrochloride, is an ester-type local anesthetic belonging to the para-aminobenzoic acid class. It is characterized by a butoxy substituent at the 2-position and a methoxy group at the 3-position of the aromatic ring, ester-linked to a diethylaminoethyl tertiary amine side chain.

Molecular Formula C18H30ClNO4
Molecular Weight 359.9 g/mol
CAS No. 22684-77-1
Cat. No. B13741909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2-butoxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride
CAS22684-77-1
Molecular FormulaC18H30ClNO4
Molecular Weight359.9 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=CC=C1OC)C(=O)OCC[NH+](CC)CC.[Cl-]
InChIInChI=1S/C18H29NO4.ClH/c1-5-8-13-22-17-15(10-9-11-16(17)21-4)18(20)23-14-12-19(6-2)7-3;/h9-11H,5-8,12-14H2,1-4H3;1H
InChIKeyBGLQEQJSABKOQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic Acid, 2-Butoxy-3-methoxy-, 2-(diethylamino)ethyl Ester Hydrochloride (CAS 22684-77-1): Core Pharmacological Identity and Procurement Context


Benzoic acid, 2-butoxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride (CAS 22684-77-1), commonly designated as oxybuprocaine hydrochloride or benoxinate hydrochloride, is an ester-type local anesthetic belonging to the para-aminobenzoic acid class. It is characterized by a butoxy substituent at the 2-position and a methoxy group at the 3-position of the aromatic ring, ester-linked to a diethylaminoethyl tertiary amine side chain [1]. Its anesthetic activity is reported as ten times that of cocaine and twice that of tetracaine (amethocaine) [2], positioning it as a high-potency surface anesthetic primarily utilized in ophthalmology and otolaryngology for rapid-onset topical mucosal anesthesia [3].

Why Benzoic Acid, 2-Butoxy-3-methoxy-, 2-(diethylamino)ethyl Ester Hydrochloride Cannot Be Interchanged with Structurally Similar Ophthalmic Anesthetics


Topical ocular ester anesthetics—including tetracaine, proparacaine (proxymetacaine), and oxybuprocaine (benoxinate)—exhibit clinically distinct profiles despite sharing a common mechanism of sodium channel blockade. Direct comparative studies demonstrate that these agents differ substantially in anesthetic potency relative to reference standards, systemic toxicity liability, ocular surface tolerability, corneal epithelial oxygen flux effects, and antimicrobial interference profiles [1][2]. For instance, oxybuprocaine produces ~30-fold greater cutaneous anesthetic potency than lidocaine on an ED50 basis, yet carries lower cardiovascular and CNS toxicity risk than bupivacaine at equipotent doses [3][4]. These pharmacodynamic divergences preclude simple interchange in both research reproducibility contexts and clinical procurement decisions.

Benzoic Acid, 2-Butoxy-3-methoxy-, 2-(diethylamino)ethyl Ester Hydrochloride: Comparator-Anchored Quantitative Differentiation Evidence


Anesthetic Potency Relative to Cocaine and Tetracaine: 10× and 2× Multiplier from Authoritative Pharmacological Database

Oxybuprocaine (benoxinate) hydrochloride demonstrates anesthetic activity quantified at ten times that of cocaine and twice that of tetracaine (amethocaine), as documented in the NCATS Inxight Drugs authoritative pharmacological database [1]. This potency multiplier is also corroborated by independent pharmacological reference sources that report anesthetic strength as 2× tetracaine and 10× cocaine [2].

Local anesthetic potency Surface anesthesia Ophthalmology

Cutaneous Infiltration Anesthetic Potency (ED50) Versus Lidocaine: ~30-Fold Superiority in Rat Model

In a direct head-to-head comparison using a rat cutaneous trunci muscle reflex model, the 50% effective dose (ED50) for oxybuprocaine was 0.208 μmol (95% CI: 0.192–0.226 μmol) versus 6.331 μmol (95% CI: 5.662–7.079 μmol) for lidocaine (P < 0.01) [1]. This represents an approximately 30.4-fold greater molar potency for oxybuprocaine relative to lidocaine in infiltrative anesthesia. Additionally, on an equipotent basis (ED25, ED50, ED75), the sensory block duration produced by oxybuprocaine exceeded that of lidocaine (P < 0.01) [1].

ED50 Infiltration anesthesia Cutaneous analgesia

Superior Systemic Safety Profile: Lower CNS and Cardiovascular Toxicity Versus Bupivacaine at Equipotent Doses

In a direct comparative intravenous infusion toxicity study in rats, oxybuprocaine and proxymetacaine were both more potent than bupivacaine at producing cutaneous anesthesia (potency rank: proxymetacaine > oxybuprocaine > bupivacaine, P < 0.01), yet both agents required significantly longer infusion times than bupivacaine to induce seizure, apnea, and impending death at equipotent doses (P < 0.05) [1]. Critically, the decrease in mean arterial blood pressure and heart rate was slower with oxybuprocaine compared to bupivacaine (P < 0.05 for the differences) at equipotent doses [1].

Systemic toxicity Cardiovascular safety Therapeutic index

Preservation of Corneal Epithelial Oxygen Flux Versus Cocaine and Tetracaine

A comparative in vivo investigation of three topical anesthetics—cocaine, tetracaine (Pontocaine), and benoxinate hydrochloride—at three dosage levels revealed that benoxinate uniquely did not depress oxygen flux across the tear-epithelial interface, whereas both cocaine and tetracaine produced significant flux depression in conjunction with corneal analgesia [1]. In both cocaine- and tetracaine-treated eyes, analgesia always preceded the onset of flux depression, confirming a drug-specific effect [1].

Corneal metabolism Epithelial oxygen flux Ocular surface safety

Conjunctival Tolerability: Less Ocular Surface Irritation Than Tetracaine with Equivalent Anesthetic Efficacy

In a prospective, controlled veterinary study comparing 0.4% oxybuprocaine with 1% tetracaine in ophthalmically normal Beagle dogs, no significant difference in onset, depth, or duration of corneal anesthesia was observed between the two treatments [1]. However, conjunctival hyperemia and chemosis were detected more frequently in tetracaine-treated eyes than in oxybuprocaine-treated eyes, leading the authors to conclude that oxybuprocaine was less irritating to the conjunctiva than tetracaine while providing equivalent anesthetic efficacy [1]. Maximal corneal anesthesia (CTT = 0) was achieved within 1 minute of oxybuprocaine instillation [1].

Conjunctival hyperemia Ocular tolerability Corneal anesthesia duration

Reduced Antibacterial Interference: Lower Microbial Growth Inhibition Versus Proparacaine and Tetracaine for Culture-Dependent Diagnostic Workflows

In a classic microbiological study on the effects of topical anesthetics on bacterial growth, 0.4% benoxinate hydrochloride was reported to be less likely to inhibit bacterial growth than 0.5% proparacaine hydrochloride or 0.5% tetracaine hydrochloride [1]. Additionally, in a fungal model, the rank order of growth inhibition on Pullularia pullulans placed benoxinate highest (most inhibitory), followed by tetracaine and proparacaine, whereas for Debaryomyces hansenii the order was tetracaine > benoxinate > proparacaine [2]. This context-dependent profile demonstrates that benoxinate's antimicrobial interference pattern differs meaningfully from its close structural analogs.

Antimicrobial activity Microbial culture Corneal diagnostics

High-Value Application Scenarios for Benzoic Acid, 2-Butoxy-3-methoxy-, 2-(diethylamino)ethyl Ester Hydrochloride in Research and Industrial Settings


Ophthalmic Diagnostic Procedures Requiring Rapid-Onset Corneal Anesthesia with Minimized Conjunctival Irritation

In applanation tonometry, gonioscopy, corneal foreign body removal, and contact lens fitting procedures where corneal anesthesia must be achieved within 1 minute and conjunctival hyperemia could confound diagnostic assessment, oxybuprocaine 0.4% provides equivalent anesthetic onset, depth, and duration to tetracaine 1% while producing less frequent conjunctival hyperemia and chemosis [1]. This tolerability advantage directly reduces the need for repeated anesthetic instillation and improves patient comfort during repeated-measures clinical research protocols.

Preclinical Cutaneous Analgesia Models Requiring High Molar Potency with Favorable Safety Margins

In rodent models of infiltrative cutaneous analgesia—such as the cutaneous trunci muscle reflex assay—oxybuprocaine demonstrates an ED50 of 0.208 μmol, representing approximately 30-fold greater molar potency than lidocaine (ED50 6.331 μmol) [2]. When combined with its documented lower cardiovascular and CNS toxicity versus bupivacaine at equipotent doses [3], oxybuprocaine is particularly suited for experimental protocols where high-potency ester anesthesia is required alongside reduced systemic toxicity risk.

Corneal Microbiological Sampling Where Anesthetic-Induced Culture Inhibition Must Be Minimized

When corneal scrapings or swabs for bacterial and fungal culture are obtained under topical anesthesia, 0.4% benoxinate hydrochloride is less likely to inhibit bacterial growth than 0.5% proparacaine or 0.5% tetracaine [4]. This differential antimicrobial interference profile supports the selection of benoxinate in diagnostic microbiology workflows and in research studies where the primary endpoint is microbial recovery from the ocular surface.

Preservative-Free Unit-Dose Ophthalmic Anesthesia for Postoperative Pain Management in Refractive Surgery

Preservative-free oxybuprocaine hydrochloride 0.4% in single-dose unit preparations has been demonstrated to be effective and safe for controlling early postoperative pain following photorefractive keratectomy (TransPRK) [5]. The unit-dose format overcomes the risk of topical anesthetic abuse associated with multi-dose bottles and eliminates preservative-related corneal epithelial toxicity—a critical consideration in corneal refractive surgery procurement decisions.

Quote Request

Request a Quote for Benzoic acid, 2-butoxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.